1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine
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Overview
Description
1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine is a chemical compound that features a unique structure combining a cyclopentyl group, an oxadiazole ring, and a cycloheptanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of a hydrazide with a nitrile in the presence of an acid catalyst.
Cyclopentyl Group Introduction: The cyclopentyl group is introduced via a cyclization reaction involving a suitable precursor.
Cycloheptanamine Formation: The final step involves the formation of the cycloheptanamine moiety, which can be achieved through a reductive amination reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxadiazole derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted cycloheptanamine derivatives.
Scientific Research Applications
1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine can be compared with other similar compounds, such as:
- 1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanamine
- 1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine
- 1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cyclooctan-1-amine
Uniqueness: The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C14H23N3O |
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Molecular Weight |
249.35 g/mol |
IUPAC Name |
1-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine |
InChI |
InChI=1S/C14H23N3O/c15-14(9-5-1-2-6-10-14)13-16-12(18-17-13)11-7-3-4-8-11/h11H,1-10,15H2 |
InChI Key |
XRASMJNVWYIPFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(C2=NOC(=N2)C3CCCC3)N |
Origin of Product |
United States |
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